2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13627258
InChI: InChI=1S/C14H10BrIN2/c15-12-4-2-11(3-5-12)13-9-18-8-10(7-16)1-6-14(18)17-13/h1-6,8-9H,7H2
SMILES: C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)CI)Br
Molecular Formula: C14H10BrIN2
Molecular Weight: 413.05 g/mol

2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC13627258

Molecular Formula: C14H10BrIN2

Molecular Weight: 413.05 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine -

Specification

Molecular Formula C14H10BrIN2
Molecular Weight 413.05 g/mol
IUPAC Name 2-(4-bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H10BrIN2/c15-12-4-2-11(3-5-12)13-9-18-8-10(7-16)1-6-14(18)17-13/h1-6,8-9H,7H2
Standard InChI Key QCMMQTMXSVTQCL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)CI)Br
Canonical SMILES C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)CI)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine (C₁₄H₁₀BrIN₂) has a molecular weight of 413.05 g/mol and features a fused bicyclic system comprising an imidazole ring condensed with a pyridine moiety. The bromophenyl group at position 2 and iodomethyl substituent at position 6 introduce steric and electronic effects that influence reactivity (Table 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₀BrIN₂
Molecular Weight413.05 g/mol
IUPAC Name2-(4-bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine
InChI KeyQCMMQTMXSVTQCL-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)CI)Br

The halogenated substituents enhance electrophilicity, making the compound amenable to cross-coupling reactions . X-ray crystallography of analogous imidazopyridines reveals planar fused rings with dihedral angles <5° between substituents, suggesting minimal steric hindrance .

Synthetic Methodologies

Alternative Approaches

The 2015 ChemComm review highlights tandem reactions for imidazopyridine synthesis, including:

  • Condensation: 2-Aminopyridine with α-haloketones in DMF at 100°C .

  • Aminooxygenation: Cu-catalyzed coupling of alkynes and nitriles .

For 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine, bromophenyl incorporation likely occurs via Suzuki-Miyaura coupling post-cyclization, given the sensitivity of iodo groups to palladium catalysts .

Pharmaceutical and Biological Applications

Neuroimaging Probes

Analogous compounds like 6-iodoimidazo[1,2-a]pyridines show nanomolar affinity for β-amyloid plaques (Ki = 11 nM) . Replacement of sulfur with iodine in 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine could improve in vivo stability for positron emission tomography (PET) tracer development .

Table 2: Comparative Binding Affinities of Imidazopyridines

CompoundTargetKᵢ (nM)
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazineAβ plaques11.0
[¹²³I]IMPYAβ plaques1.4
2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine (predicted)Kinases~50*

*Estimated via QSAR modeling of analogous structures .

Material Science Applications

Polymer Modification

Incorporating brominated imidazopyridines into polyesters increases glass transition temperatures (Tg) by 15–20°C due to halogen-pi interactions . The iodomethyl group’s polarizability could further enhance dielectric properties for organic semiconductors .

Catalytic Supports

Pd nanoparticles immobilized on imidazopyridine-functionalized silica show 98% efficiency in Suzuki couplings, attributed to N→Pd coordination . The iodine substituent may facilitate oxidative addition steps in cross-coupling reactions .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with kinase ATP-binding sites using cryo-EM and molecular dynamics simulations.

  • Prodrug Development: Mask the iodomethyl group as a phosphonate ester to improve oral bioavailability.

  • Green Synthesis: Optimize micellar catalysis for kilogram-scale production .

  • PET Tracer Optimization: Radiolabel with ¹²⁵I/¹³¹I for preclinical Alzheimer’s disease imaging .

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